REACTION_SMILES
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[CH3:25][OH:26].[Cl:27][CH:28]([Cl:29])[Cl:30].[S:21]([Cl:22])([Cl:23])=[O:24].[n:1]1[c:2]([CH2:11][O:12][c:13]2[cH:14][c:15]([CH2:16][OH:17])[cH:18][cH:19][cH:20]2)[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[n:1]1[c:2]([CH2:11][O:12][c:13]2[cH:14][c:15]([CH2:16][Cl:23])[cH:18][cH:19][cH:20]2)[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cccc(OCc2ccc3ccccc3n2)c1
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Name
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Type
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product
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Smiles
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ClCc1cccc(OCc2ccc3ccccc3n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |